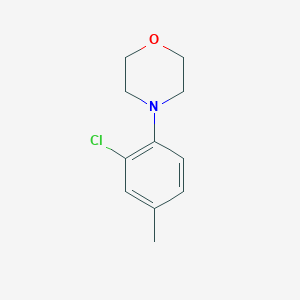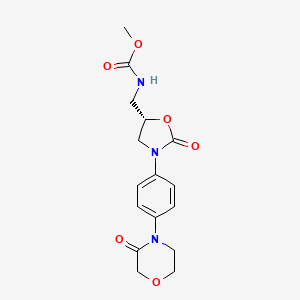
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban: is a derivative and impurity of Rivaroxaban, a highly potent and selective direct inhibitor of Factor Xa. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Rivaroxaban .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban involves several steps, starting from the parent compound Rivaroxaban. The process typically includes:
Chlorination: Introduction of a chlorine atom at the 5-position of the thienyl ring.
Carboxylation: Addition of a carboxyl group at the 2-position of the thienyl ring.
Methoxycarbonylation: Introduction of a methoxycarbonyl group to the molecule.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:
Bulk Chlorination: Using industrial chlorinators to introduce chlorine atoms.
Automated Carboxylation: Employing automated systems for the addition of carboxyl groups.
Methoxycarbonylation: Large-scale methoxycarbonylation using industrial reactors
Análisis De Reacciones Químicas
Types of Reactions
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for halogen exchange
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is extensively used in scientific research, particularly in:
Chemistry: Studying the chemical properties and reactivity of Rivaroxaban derivatives.
Biology: Investigating the metabolic pathways and biological effects of Rivaroxaban and its impurities.
Medicine: Researching the pharmacokinetics and pharmacodynamics of anticoagulant drugs.
Industry: Developing new anticoagulant therapies and improving existing formulations
Mecanismo De Acción
The mechanism of action of Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is similar to that of Rivaroxaban. It inhibits Factor Xa, a key enzyme in the coagulation cascade, thereby preventing the formation of thrombus. The compound binds directly to Factor Xa, blocking its activity and reducing the risk of blood clot formation .
Comparación Con Compuestos Similares
Similar Compounds
Rivaroxaban: The parent compound, a direct Factor Xa inhibitor.
Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A selective Factor Xa inhibitor used for similar therapeutic purposes
Uniqueness
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is unique due to its specific structural modifications, which make it an important research tool for studying the metabolism and pharmacokinetics of Rivaroxaban. Its distinct chemical properties allow for detailed analysis of the effects of structural changes on the activity and efficacy of anticoagulant drugs .
Propiedades
Fórmula molecular |
C16H19N3O6 |
|---|---|
Peso molecular |
349.34 g/mol |
Nombre IUPAC |
methyl N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C16H19N3O6/c1-23-15(21)17-8-13-9-19(16(22)25-13)12-4-2-11(3-5-12)18-6-7-24-10-14(18)20/h2-5,13H,6-10H2,1H3,(H,17,21)/t13-/m0/s1 |
Clave InChI |
IJJVHXIHIBEWFY-ZDUSSCGKSA-N |
SMILES isomérico |
COC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
SMILES canónico |
COC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


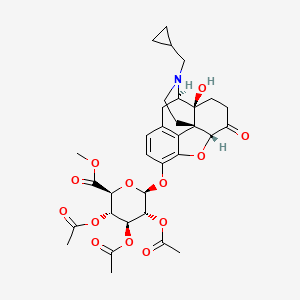
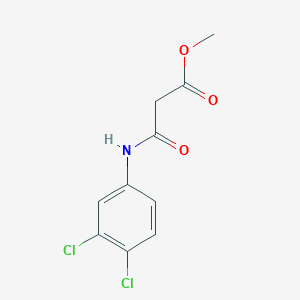
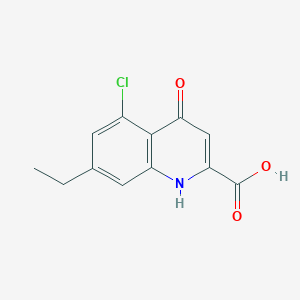
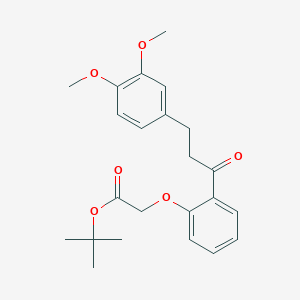
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)

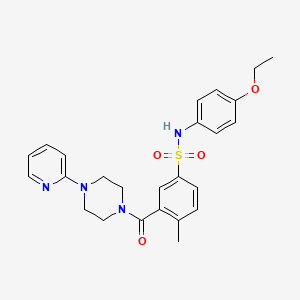


![[(2R,3S,4S,5R,6R)-6-[[(3S,10R,13R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate](/img/structure/B13861896.png)
![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
